(7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Rhodomycinone is a member of the anthracycline family of antibiotics, which are secondary metabolites produced by Streptomyces species. These compounds are known for their intense colors, ranging from yellow and red to purple and blue. Alpha-Rhodomycinone is particularly notable for its antibacterial and antitumor activities .
Preparation Methods
Alpha-Rhodomycinone can be synthesized through various methods. One common approach involves the isolation of the compound from Streptomyces purpurascens. The process includes growing the isolate in a liquid medium, followed by extraction using ethyl acetate. The crude antibiotic complex is then purified using preparative Thin Layer Chromatography (TLC). Acid hydrolysis of each fraction and subsequent TLC leads to the identification of aglycones and sugars, confirming the presence of (7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione .
Chemical Reactions Analysis
Alpha-Rhodomycinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include various acids and bases, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
Scientific Research Applications
Alpha-Rhodomycinone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of anthracyclines. In biology, it serves as a tool for investigating the mechanisms of antibiotic resistance. In medicine, (7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is studied for its potential use in cancer therapy due to its antitumor properties. Industrially, it is used in the production of various antibiotics and other bioactive compounds .
Mechanism of Action
The mechanism of action of (7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves the intercalation of the compound into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and ultimately cell death. The molecular targets of this compound include topoisomerase II, an enzyme crucial for DNA replication. By inhibiting this enzyme, this compound effectively halts the growth of cancer cells .
Comparison with Similar Compounds
Alpha-Rhodomycinone is similar to other anthracyclines such as daunorubicin, doxorubicin, and idarubicin. it is unique in its specific aglycone structure and the types of sugar residues attached. This structural uniqueness contributes to its distinct biological activities and therapeutic potential. Similar compounds include beta-Rhodomycinone, gamma-Rhodomycinone, and epsilon-Rhodomycinone .
Properties
CAS No. |
17514-43-1 |
---|---|
Molecular Formula |
C20H18O8 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O8/c1-2-20(28)6-9(22)11-14(19(20)27)18(26)12-13(17(11)25)16(24)10-7(15(12)23)4-3-5-8(10)21/h3-5,9,19,21-22,25-28H,2,6H2,1H3/t9-,19-,20-/m1/s1 |
InChI Key |
XGUMQVUWZOLAQN-XFBPFBCZSA-N |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
Isomeric SMILES |
CC[C@]1(C[C@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
Canonical SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.